3-Bromo-4-(difluoromethoxy)benzaldehyde 3-Bromo-4-(difluoromethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1155878-02-6
VCID: VC3014001
InChI: InChI=1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H
SMILES: C1=CC(=C(C=C1C=O)Br)OC(F)F
Molecular Formula: C8H5BrF2O2
Molecular Weight: 251.02 g/mol

3-Bromo-4-(difluoromethoxy)benzaldehyde

CAS No.: 1155878-02-6

Cat. No.: VC3014001

Molecular Formula: C8H5BrF2O2

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(difluoromethoxy)benzaldehyde - 1155878-02-6

Specification

CAS No. 1155878-02-6
Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
IUPAC Name 3-bromo-4-(difluoromethoxy)benzaldehyde
Standard InChI InChI=1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H
Standard InChI Key UACWAGNPKGEOBB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)Br)OC(F)F
Canonical SMILES C1=CC(=C(C=C1C=O)Br)OC(F)F

Introduction

3-Bromo-4-(difluoromethoxy)benzaldehyde is a synthetic organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . It is a versatile research chemical used in various chemical syntheses, particularly in the development of pharmaceuticals and other organic compounds.

Synthesis and Applications

The synthesis of 3-Bromo-4-(difluoromethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with a difluoromethoxylation reagent. This compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activities .

Synthesis Overview:

  • Starting Material: 3-Bromo-4-hydroxybenzaldehyde

  • Reaction Conditions: Typically involves a difluoromethoxylation step using cesium carbonate or similar bases.

  • Product Use: Intermediate in pharmaceutical synthesis, especially for compounds targeting PARP1, PARP2, or tubulin .

Research Findings and Applications

Research involving 3-Bromo-4-(difluoromethoxy)benzaldehyde often focuses on its role in synthesizing compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anti-cancer properties by inhibiting PARP1 and PARP2 enzymes, which are involved in DNA repair mechanisms .

Therapeutic Potential:

  • PARP Inhibition: Compounds derived from 3-Bromo-4-(difluoromethoxy)benzaldehyde may inhibit PARP enzymes, enhancing cancer cell death.

  • Microtubule Disruption: Some derivatives may also disrupt microtubule polymerization, further contributing to anti-cancer effects.

Comparison with Related Compounds

3-Bromo-4-(difluoromethoxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as 3-Bromo-4-(trifluoromethoxy)benzaldehyde, which has a trifluoromethoxy group instead of difluoromethoxy. The latter has a higher molecular weight (269.01 g/mol) and different chemical properties due to the trifluoromethoxy group .

Comparison Table:

CompoundMolecular FormulaMolecular Weight (g/mol)LogP
3-Bromo-4-(difluoromethoxy)benzaldehydeC8H5BrF2O2251.022.86300
3-Bromo-4-(trifluoromethoxy)benzaldehydeC8H4BrF3O2269.01Not specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator